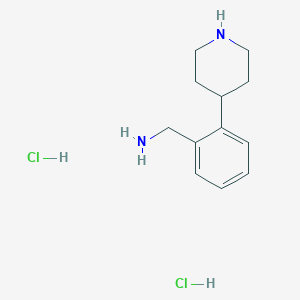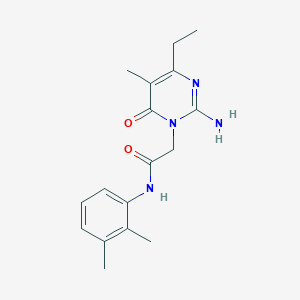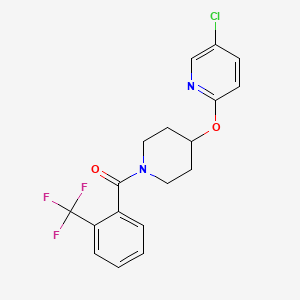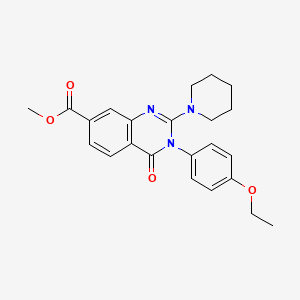
Dihidrocloruro de (2-(Piperidin-4-il)fenil)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the empirical formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and impacting the 3D orientation of bifunctional protein degraders .
Aplicaciones Científicas De Investigación
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications span various fields:
Chemistry: Used as a linker in the synthesis of bifunctional molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Employed in the development of new drugs and chemical probes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-bromobenzylamine with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic compounds .
Mecanismo De Acción
The mechanism of action of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, enhancing the efficiency of protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific positioning of the piperidine ring, which provides a balance between flexibility and rigidity. This unique structure enhances its effectiveness as a linker in PROTACs, optimizing the 3D orientation and improving drug-like properties .
Propiedades
IUPAC Name |
(2-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWHHONSCAVPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2596729.png)

![tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2596731.png)
amino}acetamide](/img/structure/B2596734.png)

![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)



![N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

